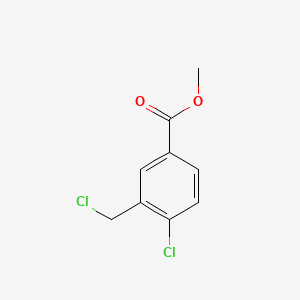
N,N-DiBoc-2-amino-4-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-DiBoc-2-amino-4-bromopyridine: is a chemical compound with the molecular formula C15H21BrN2O4 and a molecular weight of 373.25 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 4-position and two tert-butoxycarbonyl (Boc) protecting groups on the amino group at the 2-position . This compound is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DiBoc-2-amino-4-bromopyridine typically involves the protection of the amino group of 2-amino-4-bromopyridine with Boc groups. One common method is to react 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) under an inert atmosphere . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: N,N-DiBoc-2-amino-4-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different groups through reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Suzuki Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the boronic acid used in the Suzuki coupling.
Deprotected Amine: 2-amino-4-bromopyridine after removal of Boc groups.
科学的研究の応用
Chemistry: N,N-DiBoc-2-amino-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the construction of heterocyclic compounds and in the modification of pyridine derivatives .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. The presence of the bromine atom and the protected amino group allows for selective functionalization, making it useful in drug discovery and development .
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable building block in various industrial applications .
作用機序
The mechanism of action of N,N-DiBoc-2-amino-4-bromopyridine is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but serves as a precursor to compounds that may interact with biological targets. The Boc protecting groups prevent unwanted reactions at the amino group, allowing for selective reactions at other positions on the pyridine ring .
類似化合物との比較
2-Amino-4-bromopyridine: Lacks the Boc protecting groups, making it more reactive but less selective in certain reactions.
N-Boc-2-amino-4-bromopyridine: Contains only one Boc group, offering a balance between reactivity and protection.
Uniqueness: N,N-DiBoc-2-amino-4-bromopyridine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly useful in complex organic synthesis where selective functionalization is required .
特性
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKRGILVFOHONI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680921 |
Source


|
| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216620-65-3 |
Source


|
| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














